molecular formula C16H15BrN6O3 B2997468 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 893922-85-5

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2997468
CAS RN: 893922-85-5
M. Wt: 419.239
InChI Key: WMZQNBDQPWJLQK-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It’s synthesized via reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . The starting compound was prepared by refluxing 6-amino-2-thiouracil and 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bromophenyl group, a triazolopyrimidinone group, and a dimethyl-3-oxobutanamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . This reaction leads to the formation of the desired compound .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 326–328 °C . The IR spectrum shows peaks at 3,313 (NH) and 1,708 (C=O) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .

Scientific Research Applications

Synthesis and Biological Activity

Research into related triazolopyrimidines has explored their synthesis and evaluated their biological activities. For instance, compounds with triazolopyrimidine structures have been synthesized and assessed for antimicrobial and antioxidant activities. These compounds were prepared using specific protocols that involve reactions of different organic substrates, highlighting the synthetic flexibility and potential for creating derivatives with various biological activities (Gilava et al., 2020).

Antimicrobial Properties

Several studies have synthesized triazolopyrimidine derivatives and tested them for antimicrobial properties. The research demonstrates that these compounds can exhibit significant activity against various microorganisms, suggesting that the compound might also possess antimicrobial capabilities if structurally and functionally related. For example, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one showed excellent activity against tested microorganisms, indicating the potential of triazolopyrimidine structures in developing new antimicrobial agents (Farghaly & Hassaneen, 2013).

Potential as Cardiovascular Agents

Triazolopyrimidines have also been studied for their potential as cardiovascular agents. Some derivatives were found to inhibit cAMP phosphodiesterase, a key enzyme in cardiovascular function, suggesting that related compounds, including the one , could be explored for cardiovascular therapeutic applications. These findings demonstrate the diverse potential applications of triazolopyrimidine derivatives in medical research (Novinson et al., 1982).

Future Directions

The compound and its derivatives could be further studied for their potential antimicrobial activities . Additionally, modifications to the compound could be explored to enhance its properties or discover new functionalities.

properties

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNBDQPWJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

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